Manganese;(9Z,12Z)-octadeca-9,12-dienoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

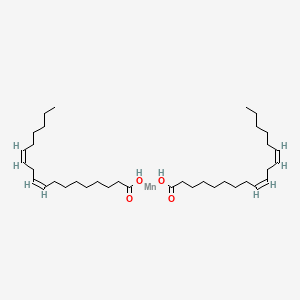

Manganese;(9Z,12Z)-octadeca-9,12-dienoic acid is a useful research compound. Its molecular formula is C36H62MnO4 and its molecular weight is 613.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Manganese;(9Z,12Z)-octadeca-9,12-dienoic acid, commonly referred to as linoleic acid, is a polyunsaturated fatty acid that has garnered significant attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

(9Z,12Z)-octadeca-9,12-dienoic acid is characterized by its two double bonds located at the 9th and 12th carbon atoms in the fatty acid chain. The presence of these double bonds contributes to its reactivity and interactions with various biological molecules. The compound can be isolated from several natural sources, including plants like Eichhornia crassipes .

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (9Z,12Z)-octadeca-9,12-dienoic acid. In silico docking studies have shown that this compound interacts with β-ketoacyl-ACP synthase (KasA), an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. The compound demonstrated a binding energy of -4.72 Kcal/mol and an inhibition constant (Ki) of 345 µM, indicating moderate affinity compared to a reference ligand (JSF-3285) . The interaction suggests that (9Z,12Z)-octadeca-9,12-dienoic acid may serve as a scaffold for developing new anti-TB drugs.

2. Anti-inflammatory Effects

(9Z,12Z)-octadeca-9,12-dienoic acid has been implicated in various anti-inflammatory pathways. It is known to modulate the production of pro-inflammatory cytokines and may influence immune responses. For instance, its derivatives have shown promise in reducing inflammation in animal models by affecting signaling pathways related to inflammatory responses .

3. Potential Cardiovascular Benefits

Polyunsaturated fatty acids like (9Z,12Z)-octadeca-9,12-dienoic acid are associated with cardiovascular health benefits. They can help lower LDL cholesterol levels and reduce the risk of atherosclerosis. The compound's role in improving endothelial function and reducing blood pressure has been documented in several studies .

Case Study 1: Antimicrobial Activity Against Mycobacterium tuberculosis

A study focused on the isolation of (9Z,12Z)-octadeca-9,12-dienoic acid from Eichhornia crassipes demonstrated its potential as an inhibitor of KasA. The study utilized molecular docking techniques to analyze binding interactions and found that while it was a weaker binder than JSF-3285, it still exhibited promising characteristics for further drug development .

Case Study 2: Anti-inflammatory Effects in Animal Models

In a controlled study involving rats subjected to induced inflammation, administration of (9Z,12Z)-octadeca-9,12-dienoic acid resulted in significant reductions in inflammatory markers compared to control groups. The study concluded that the compound could be beneficial in managing conditions characterized by chronic inflammation .

Research Findings

The following table summarizes key findings related to the biological activity of (9Z,12Z)-octadeca-9,12-dienoic acid:

Wissenschaftliche Forschungsanwendungen

Potential Anti-Tubercular Agent

Recent studies have highlighted the potential of (9Z,12Z)-octadeca-9,12-dienoic acid as a starting material for anti-tubercular drug design. The compound was isolated from Eichhornia crassipes and docked against β-ketoacyl-ACP synthase (KasA), a crucial enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway. The docking studies indicated that the compound interacts with specific residues in KasA, suggesting it could serve as a scaffold for developing new anti-TB agents. The binding energy was measured at -4.72 Kcal/mol with a ligand efficiency of 0.24, indicating moderate affinity compared to the reference ligand JSF-3285 .

Table 1: Binding Characteristics of (9Z,12Z)-Octadeca-9,12-dienoic Acid vs. JSF-3285

| Ligand | Weight (g/mol) | Binding Energy (Kcal/mol) | Ligand Efficiency | Ki (µM) | Interacting Residues |

|---|---|---|---|---|---|

| (9Z,12Z)-Octadeca-9,12-dienoic acid | 43.4 | -4.72 | 0.24 | 345 | PHE239, PRO201 |

| JSF-3285 | 285 | -6.98 | 0.36 | 10.5 | PRO201, GLU120, ALA119... |

Manganese Lipoxygenase

The compound is also significant in the context of lipoxygenase activity modulation. A study on Magnaporthe salvinii revealed that manganese-containing lipoxygenase enzymes can convert linoleic acid into various hydroperoxy derivatives. This transformation is crucial for biosynthetic pathways leading to oxylipins, which are signaling molecules involved in plant defense mechanisms .

Enzymatic Pathway Overview:

- Enzyme: Manganese 9S-lipoxygenase

- Substrate: Linoleic acid (9Z,12Z-octadecadienoic acid)

- Products: Various hydroperoxy derivatives including 9S-hydroperoxy-octadecadienoic acid

- Biological Role: Involved in plant stress responses and signaling pathways.

Food Industry

(9Z,12Z)-octadeca-9,12-dienoic acid is recognized for its essential role in human nutrition as an omega-6 fatty acid. It is commonly used in food products for its health benefits related to cardiovascular health and inflammation reduction.

Cosmetic Industry

Due to its moisturizing properties and ability to enhance skin barrier function, linoleic acid is often included in cosmetic formulations aimed at improving skin hydration and elasticity.

Eigenschaften

CAS-Nummer |

6904-78-5 |

|---|---|

Molekularformel |

C36H62MnO4 |

Molekulargewicht |

613.8 g/mol |

IUPAC-Name |

manganese(2+);(9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/2C18H32O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; |

InChI-Schlüssel |

SEAWWISVQGCBOW-GRVYQHKQSA-L |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.[Mn] |

Isomerische SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Mn+2] |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Mn+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.